Résinifératoxine

Vue d'ensemble

Description

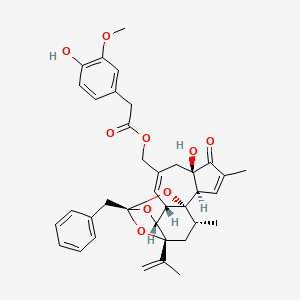

C'est un analogue fonctionnel puissant de la capsaïcine, l'ingrédient actif des piments, et est connu pour sa saveur piquante extrême, atteignant 16 milliards d'unités de chaleur Scoville . La résinifératoxine active le récepteur potentiel transitoire vanilloïde 1 (TRPV1), qui est impliqué dans la transmission des signaux de douleur .

Applications De Recherche Scientifique

Resiniferatoxin has a wide range of scientific research applications due to its potent activity on the TRPV1 receptor. Some of the key applications include:

Mécanisme D'action

Target of Action

Resiniferatoxin, a naturally occurring chemical found in resin spurge (Euphorbia resinifera), is a potent functional analog of capsaicin . The primary target of Resiniferatoxin is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . TRPV1 is an ion channel in the plasma membrane of sensory neurons . It is expressed in a subpopulation of primary afferent sensory neurons involved in nociception, the transmission of physiological pain .

Mode of Action

Resiniferatoxin interacts with its target, the TRPV1 channel, by binding as an agonist . This interaction causes the TRPV1 channel to open and become permeable to cations, especially calcium . The influx of cations causes the neuron to depolarize, transmitting signals similar to those that would be transmitted if the innervated tissue were being burned or damaged . This stimulation is followed by desensitization and analgesia, in part because the nerve endings die from calcium overload .

Biochemical Pathways

The activation of TRPV1 by Resiniferatoxin leads to an increase in intracellular calcium . This calcium influx is a key element associated with the activation and sensitization of cardiac nociceptors . Additionally, proteomics and pathway enrichment analysis results suggest that Wnt signaling is triggered by the agonistic effects of Resiniferatoxin on TRPV1 .

Pharmacokinetics

It is known that resiniferatoxin is insoluble in water and hexane, but soluble in ethyl acetate, ethanol, methanol, acetone, chloroform, and dichloromethane . These properties may impact the bioavailability of Resiniferatoxin.

Result of Action

The result of Resiniferatoxin’s action is the desensitization of TRPV1 pain receptors . This desensitization leads to analgesia, providing pain relief . The cytotoxicity to the TRPV1-positive pain fibers or cell bodies results from the prolonged calcium influx induced by Resiniferatoxin .

Action Environment

It is known that resiniferatoxin is being investigated for its ability to desensitize cardiac sensory fibers expressing trpv1 to improve chronic heart failure outcomes . Furthermore, Resiniferatoxin has been tested for chronic pain management and cancer pain .

Orientations Futures

The future of Resiniferatoxin (RTX) investigations is expected to revolve around two key aspects. First, scholars will delve deeper into the intricate mechanisms governing RTX's interaction with the nervous system, particularly the molecular pathways underlying TRPV1 activation, desensitization, and neuronal ablation. Cutting-edge techniques like optogenetics and advanced imaging will likely play a pivotal role in unveiling the finer details of RTX's neural interactions. Second, researchers may increasingly transition toward clinical applications, conducting extensive and long-term clinical trials to assess RTX's safety and effectiveness in managing chronic pain conditions, cancer treatments, and metabolic disorders.

In the pharmaceutical arena, the focus on Resiniferatoxin centers on drug development and optimization. Pharmaceutical companies may intensify their efforts to synthesize RTX analogs or derivatives with improved safety profiles and enhanced pharmacokinetic properties, thus making them more amenable for clinical use. Additionally, considerable attention will be directed toward the formulation and delivery of RTX-based pharmaceuticals.

Analyse Biochimique

Biochemical Properties

Resiniferatoxin activates transient vanilloid receptor 1 (TRPV1) in a subpopulation of primary afferent sensory neurons involved in nociception, the transmission of physiological pain . TRPV1 is an ion channel in the plasma membrane of sensory neurons and stimulation by resiniferatoxin causes this ion channel to become permeable to cations, especially calcium .

Cellular Effects

Resiniferatoxin has a unique spectrum of pharmacological actions. It allows for the full desensitization of pain perception and neurogenic inflammation without causing unacceptable side effects . Resiniferatoxin targets the TRPV1 channel and activates it, allowing calcium cations to flow in and desensitize the TRPV1 receptors, producing an analgesic effect .

Molecular Mechanism

Resiniferatoxin binds as an agonist to transient vanilloid receptor 1 (TRPV1), a nociceptive ion channel . The influx of cations causes the neuron to depolarize, transmitting signals similar to those that would be transmitted if the innervated tissue were being burned or damaged .

Temporal Effects in Laboratory Settings

The effect of resiniferatoxin can be reversed 6 hours after exposure . Additionally, the eye-wiping response did not return by the termination of the experiments 350 days after injection suggesting a permanent antinociceptive effect from a single intraganglionic injection .

Dosage Effects in Animal Models

Initial studies conducted in rodent models induced with osteoarthritis showed promising results, specifically in alleviating non-evoked pain (weight-bearing) along with evoked pain (mechanical and thermal stimuli) .

Metabolic Pathways

Proteomics and pathway enrichment analysis results suggest that Wnt signaling is triggered by the agonistic effects of resiniferatoxin on vanilloid receptors .

Transport and Distribution

Resiniferatoxin is a highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist . Its administration can reversibly defunctionalise TRPV1-expressing nociceptors .

Subcellular Localization

The TRPV1 receptor, which resiniferatoxin binds to, is an ion channel in the plasma membrane of sensory neurons . This suggests that resiniferatoxin acts at the plasma membrane level.

Méthodes De Préparation

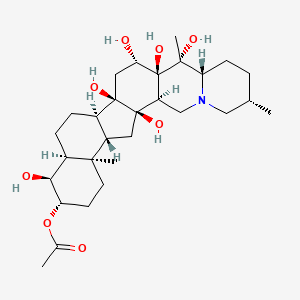

Voies de Synthèse et Conditions de Réaction : La synthèse totale de la résinifératoxine est un processus complexe qui implique plus de 25 étapes significatives. La synthèse commence par le 1,4-pentadiène-3-ol comme matière première . Les étapes clés comprennent la formation du squelette tricyclique de la structure, ce qui constitue un défi majeur en raison du tricarbocycle 5/7/6 trans-fusionné densément oxygéné (cycle ABC) de la this compound . Le couplage tricomposant par voie radicalaire et la cyclisation 7-endo sont des étapes cruciales de la synthèse .

Méthodes de Production Industrielle : La production industrielle de la this compound n'est pas largement rapportée, probablement en raison de la complexité de sa synthèse et des défis associés à la mise à l'échelle du processus. La plupart de la this compound utilisée dans la recherche est extraite de sources naturelles ou synthétisée dans des laboratoires spécialisés.

Analyse Des Réactions Chimiques

Types de Réactions : La résinifératoxine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. La structure du composé permet de multiples modifications de groupe fonctionnel, ce qui en fait une molécule polyvalente pour les études chimiques.

Réactifs et Conditions Courants : Les réactifs courants utilisés dans la synthèse et la modification de la this compound comprennent la triéthylamine, le chlorotriméthylsilane et la 2,2,6,6-tétraméthylpipéridine . Les conditions de réaction impliquent souvent l'utilisation de solvants anhydres tels que l'acétonitrile, le tétrahydrofurane, le toluène, le dichlorométhane et le benzène .

Principaux Produits : Les principaux produits formés à partir des réactions impliquant la this compound dépendent des modifications spécifiques du groupe fonctionnel. Par exemple, les réactions d'oxydation peuvent conduire à la formation de divers dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

4. Applications de la Recherche Scientifique

La this compound présente un large éventail d'applications de recherche scientifique en raison de son activité puissante sur le récepteur TRPV1. Parmi les principales applications, citons :

Médecine : La this compound est étudiée pour son potentiel à soulager la douleur dans des affections telles que l'arthrose et la douleur cancéreuse.

5. Mécanisme d'Action

La this compound exerce ses effets en activant le récepteur TRPV1, un canal cationique dans la membrane plasmique des neurones sensoriels . Lorsque la this compound se lie au TRPV1, elle provoque la perméabilisation du canal aux cations, en particulier au calcium . L'afflux d'ions calcium conduit à la dépolarisation du neurone, transmettant des signaux de douleur similaires à ceux qui seraient transmis si le tissu était brûlé ou endommagé . Cette activation est suivie d'une désensibilisation et d'une analgésie, car les terminaisons nerveuses meurent d'une surcharge en calcium .

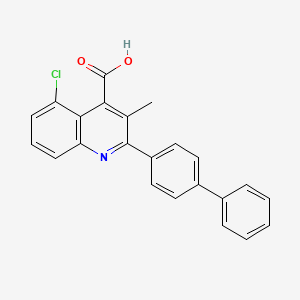

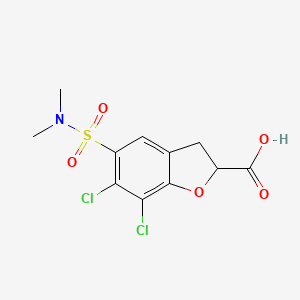

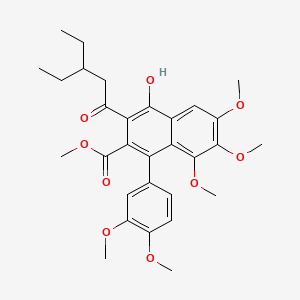

Comparaison Avec Des Composés Similaires

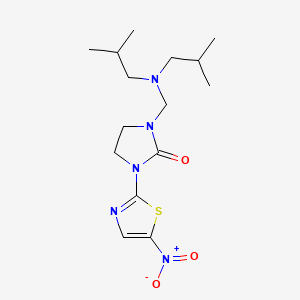

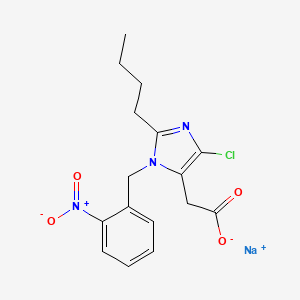

La résinifératoxine est souvent comparée à la capsaïcine, l'ingrédient actif des piments, en raison de leurs mécanismes d'action similaires sur le récepteur TRPV1 . La this compound est considérablement plus puissante, avec une affinité de liaison au TRPV1 environ 500 à 1000 fois plus élevée que celle de la capsaïcine . D'autres composés similaires comprennent :

Capsaïcine : Trouvée dans les piments, la capsaïcine est un agoniste TRPV1 moins puissant que la this compound.

Dihydrocapsaïcine : Un autre capsaïcinoïde présent dans les piments, avec des effets similaires mais moins puissants que ceux de la capsaïcine.

La puissance extrême et la structure chimique unique de la this compound en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDNAKHZNJAGHN-MXTYGGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894764 | |

| Record name | Resiniferatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57444-62-9 | |

| Record name | Resiniferatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57444-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resiniferatoxin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057444629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resiniferatoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resiniferatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methoxy-[(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]benzeneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESINIFERATOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5O6P1UL4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Resiniferatoxin?

A1: Resiniferatoxin selectively and potently activates the transient receptor potential vanilloid 1 (TRPV1) ion channel. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This channel is predominantly expressed on C-fiber primary afferent nociceptive sensory neurons. []

Q2: Beyond TRPV1, are there other known targets of Resiniferatoxin?

A3: While RTX exhibits high selectivity for TRPV1, research suggests potential interaction with protein kinase C (PKC) in sensory neurons. RTX was found to activate a Ca2+- and lipid-dependent kinase similar to PKC in the cytosol of dorsal root ganglia. []

Q3: Does Resiniferatoxin affect TRPA1 channels?

A4: Studies indicate a functional link between TRPV1 and TRPA1. Resiniferatoxin-mediated ablation of TRPV1-expressing neurons in adult mice also resulted in the loss of sensitivity to allyl-isothiocyanate, a selective TRPA1 agonist. This suggests a co-expression of TRPV1 and TRPA1, with RTX treatment impacting both sensor molecules. []

Q4: What is the molecular formula and weight of Resiniferatoxin?

A5: Resiniferatoxin has the molecular formula C43H56O12 and a molecular weight of 760.88 g/mol. []

Q5: Are there any specific structural features of Resiniferatoxin crucial for its activity?

A6: The presence of a homovanillyl ester group is essential for RTX's activity, as demonstrated by the inactivity of its 20-deacetylated derivative (ROPA), which lacks this group. []

Q6: How does Resiniferatoxin compare to capsaicin in terms of potency and selectivity?

A7: Resiniferatoxin is significantly more potent than capsaicin, exhibiting at least 100-fold greater inflammatory activity in the mouse ear model. [] It is also a more potent TRPV1 agonist, with effects observed at concentrations 100 to 1,000 times lower than those required for capsaicin. [, , ]

Q7: Does modifying the structure of Resiniferatoxin affect its biological activity?

A8: Yes, structural modifications significantly impact RTX's activity. For instance, the 20-deacetylated derivative of Resiniferatoxin (ROPA), lacking the homovanillyl ester group, does not evoke CGRP release or bronchoconstriction. [] Conversely, the addition of an iodine atom to Resiniferatoxin, as in Iodo-Resiniferatoxin (I-RTX), converts it into a potent TRPV1 antagonist. []

Q8: What in vitro models are used to study the effects of Resiniferatoxin?

A9: Researchers utilize various in vitro models, including:* Cell Lines: Chinese hamster ovary (CHO) cells heterologously expressing TRPV1 are commonly employed to assess RTX's effects on calcium influx and to study its antagonist properties. [, ]* Primary Cultures: Primary cultures of rat dorsal root ganglion neurons are used to investigate RTX's effect on CGRP release and neuronal depolarization. [, ] Canine keratinocytes are also studied in vitro to assess TRPV1 functionality and RTX binding. [, ]

Q9: What animal models are used to study Resiniferatoxin's effects?

A10: Several animal models are employed, including:* Mice: Used to study RTX's analgesic effects in models of inflammatory pain, such as the complete Freund's adjuvant-induced hyperalgesia model. [, ] Also used to investigate the role of TRPV1 in sepsis models. []* Rats: Employed to study RTX's effects on bladder function in models of detrusor overactivity and interstitial cystitis. [, ] Also utilized to investigate the impact of RTX on cardiovascular parameters, including blood pressure, heart rate, and brown adipose tissue thermogenesis. [, ]* Guinea pigs: Commonly used to investigate the effects of RTX on respiratory function, particularly bronchoconstriction and cough reflex. [, ]* Pigs: Utilized to study RTX's effects on nasal mucosal blood flow and to characterize vanilloid receptor binding properties. []* Dogs: Used to evaluate the analgesic effects of intrathecal RTX in a canine bone cancer pain model. []

Q10: Are there any clinical trials investigating the therapeutic potential of Resiniferatoxin?

A11: Yes, clinical trials have explored the use of intravesical RTX for treating overactive bladder and interstitial cystitis in humans. [, , , , , ]

Q11: What are the known side effects of Resiniferatoxin?

A12: While generally well-tolerated, RTX administration can lead to transient side effects, including:* Cardiovascular: Transient increases in mean arterial blood pressure and heart rate have been observed following intrathecal RTX administration in dogs. []* Respiratory: In guinea pigs, RTX can induce respiratory distress linked to bronchoconstriction. []* Other: Acute pain and irritation are potential concerns, although RTX appears to have a more favorable profile compared to capsaicin. [, ]

Q12: What routes of administration are used for Resiniferatoxin?

A13: Several routes of administration have been explored:* Intrathecal: Direct injection into the subarachnoid space of the spinal cord. Used in animal models to target spinal nociceptive pathways. [, ]* Epidural: Injection into the epidural space surrounding the spinal cord. Investigated as a potential route for pain management. []* Intravesical: Instillation directly into the bladder. The primary route investigated in clinical trials for overactive bladder and interstitial cystitis. [, , , , , ]* Subcutaneous: Injection under the skin. Used in animal models to induce systemic desensitization of TRPV1-expressing neurons. [, , ]* Intraperitoneal: Injection into the peritoneal cavity. Used in animal models to induce neuropathic pain. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)